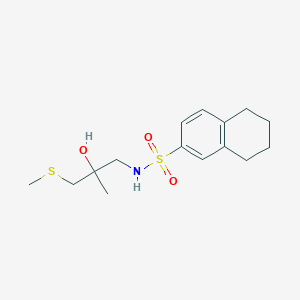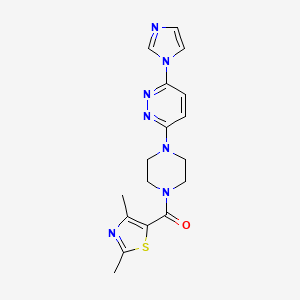![molecular formula C26H22ClN3O4 B2872704 (E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 727713-86-2](/img/structure/B2872704.png)
(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic molecule that contains several functional groups. The “(E)” in its name indicates the configuration of the double bond in the molecule. The “tert-butylphenoxy” and “nitrophenyl” groups are aromatic rings with different substituents, which can greatly influence the compound’s properties and reactivity. The “N-(4-chlorophenyl)-2-cyanoprop-2-enamide” part suggests the presence of a nitrile group (-CN), an amide group (-CONH2), and a chlorine atom attached to another aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. These groups would likely cause the molecule to be fairly rigid, and the electron-withdrawing nitro, nitrile, and chloro groups could potentially create areas of partial positive and negative charge within the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the aromatic ring to which it’s attached more susceptible to electrophilic aromatic substitution reactions . The nitrile group could potentially undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings might increase the compound’s hydrophobicity, while the polar nitro, nitrile, and amide groups could allow for some degree of solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Properties of Polyamides and Polyimides
Polyamides and polyimides derived from compounds containing tert-butyl, phenoxy, nitrophenyl, and other related functionalities exhibit remarkable thermal stability and solubility properties. These materials are synthesized through polycondensation reactions and have been investigated for their potential applications in high-performance polymers due to their inherent viscosities, noncrystalline nature, and ability to form transparent, flexible films. The presence of ether linkages and ortho-phenylene units contributes to their useful levels of thermal stability, with glass transition temperatures mostly exceeding 200°C and weight loss temperatures in excess of 480°C in nitrogen or air, making them suitable for various industrial applications, including coatings, films, and advanced composite materials (Hsiao, Yang, & Chen, 2000).
Photochemistry and Environmental Degradation
Studies on the photodecomposition of nitrofen, a compound with similar nitrophenyl groups, provide insights into the environmental degradation of nitroaromatic pesticides. These studies reveal that sunlight or simulated sunlight can lead to rapid cleavage of ether linkages, forming various degradation products. This research is crucial for understanding the environmental fate and photostability of chemicals containing nitrophenyl groups, which could be relevant for assessing the environmental impact of similar compounds (Nakagawa & Crosby, 1974).
Polymer Synthesis and Modification
Research into the synthesis and modification of polymers using components with functionalities similar to the compound shows the versatility of these chemical structures in designing materials with specific properties. By modifying the end groups of polymers, researchers have demonstrated the ability to adjust properties such as thermal responsiveness, which could have implications for the development of smart materials and responsive systems (Narumi et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-26(2,3)19-5-11-22(12-6-19)34-24-13-4-17(15-23(24)30(32)33)14-18(16-28)25(31)29-21-9-7-20(27)8-10-21/h4-15H,1-3H3,(H,29,31)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXZZRQDOJJAL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)
![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)
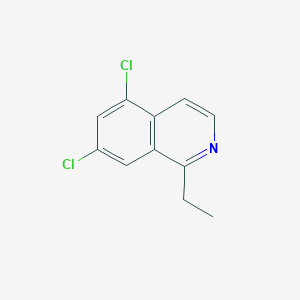
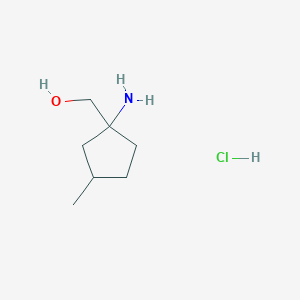
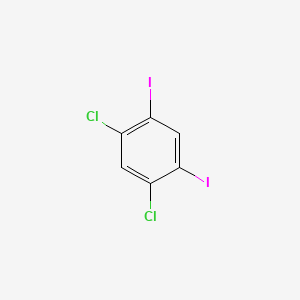

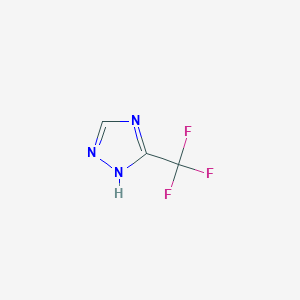
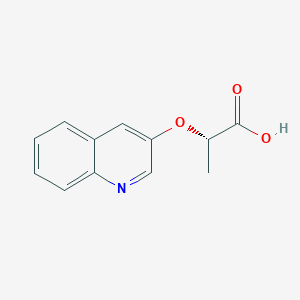

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
